AC-D-Tyr(ME)-OH

Oxytocin antagonist Vasopressin receptor Peptide pharmacology

AC-D-Tyr(ME)-OH delivers a unique combination of D-configuration, N-acetylation, and O-methylation that generic tyrosine derivatives cannot replicate. The D-Tyr(Me) moiety provides an 8-fold improvement in anti-OT/anti-V1a selectivity over Atosiban (selectivity 240 vs. 30) and superior in vivo selectivity of 95, outperforming L-Tyr (72), D-Trp (80), and D-Phe (88) variants. In vasopressin analogs, it achieves uterotonic pA₂ of 9.0 (≈1 nM Kd) exceeding D-Tyr(Et) analogs (pA₂ 8.8), while maintaining low pressor activity. The O-methyl group is stable to 20% piperidine/DMF deprotection, eliminating the tBu/TFA protection step required for unmodified tyrosine and streamlining SPPS workflows. Choose this defined D-tyrosine mimetic for systematic SAR studies with blocked N-terminus and protected phenolic hydroxyl.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Cat. No. B8755389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-D-Tyr(ME)-OH
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O
InChIInChI=1S/C12H15NO4/c1-8(14)13-11(12(15)16)7-9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1
InChIKeyHRUASHPCEMXOMR-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC-D-Tyr(ME)-OH CAS 70601-62-6: D-Configured N-Acetyl-O-Methyl Tyrosine Building Block


AC-D-Tyr(ME)-OH (N-α-Acetyl-O-methyl-D-tyrosine) is a non-proteinogenic D-amino acid derivative distinguished by three structural modifications from native L-tyrosine: D-configuration at the α-carbon, N-terminal acetylation, and O-methylation of the phenolic hydroxyl group . With molecular formula C₁₂H₁₅NO₄ and molecular weight 237.25 g/mol, this compound is primarily employed as a specialized building block in solid-phase peptide synthesis (SPPS) and peptidomimetic design, where its combined modifications confer resistance to aminopeptidase degradation, eliminate phenolic phosphorylation liability, and increase side-chain hydrophobicity relative to unmodified tyrosine .

AC-D-Tyr(ME)-OH Substitution Risk: Why L-Tyrosine, Ac-D-Tyr-OH, and H-D-Tyr(Me)-OH Are Not Interchangeable


Generic substitution among tyrosine derivatives fails because the combination of D-stereochemistry, N-acetylation, and O-methylation in AC-D-Tyr(ME)-OH produces a unique profile of conformational constraints, receptor selectivity, and synthetic handling properties that single-modification analogs cannot replicate. L-enantiomer counterparts exhibit opposite stereochemical presentation to chiral biological targets [1]; unacetylated analogs (e.g., H-D-Tyr(Me)-OH) lack N-terminal protection required for directed peptide chain elongation without undesired side reactions ; and non-methylated acetyl-D-tyrosine (Ac-D-Tyr-OH) retains the nucleophilic phenolic hydroxyl group, which can undergo phosphorylation or oxidative side reactions during synthesis and biological assays . These structural distinctions translate into quantitative differences in receptor pharmacology and synthetic workflow efficiency that the following evidence documents.

AC-D-Tyr(ME)-OH Quantitative Differentiation Data: Head-to-Head Comparative Evidence


In Vitro Anti-Oxytocic vs. Anti-Vasopressor Selectivity: D-Tyr(Me)-Containing Peptide vs. Atosiban and L-Tyr(Et) Analogs

In a systematic structure-activity study of oxytocin antagonist peptides, the D-Tyr(Me)-containing analog (peptide 1) demonstrated significantly enhanced in vitro anti-OT/anti-V1a selectivity compared to both the parent peptide and the clinically evaluated oxytocin antagonist Atosiban, which contains D-Tyr(Et) at position 2 [1].

Oxytocin antagonist Vasopressin receptor Peptide pharmacology

In Vivo Anti-Oxytocic Selectivity: D-Tyr(Me) vs. D-Tyr(Et) and L-Tyr Analogs in Peptide Antagonists

The in vivo anti-OT/anti-V1a selectivity of the D-Tyr(Me)-containing peptide was quantitatively compared to four position-2 variants, demonstrating that D-Tyr(Me) provides the highest in vivo selectivity among D-configured analogs tested [1].

In vivo pharmacology Oxytocin receptor Peptide therapeutic

In Vitro Uterotonic Inhibitory Potency: D-Tyr(Me)-Containing Vasopressin Analog vs. D-Tyr(Et) and L-Tyr(Me) Variants

Among seven synthesized vasopressin analogs with modified tyrosine at position 2, the analog containing D-Tyr(Me) with an N-terminal deamino (Mpr) modification exhibited the highest in vitro uterotonic inhibitory potency, surpassing both D-Tyr(Et) and L-Tyr(Me) variants [1].

Vasopressin analog Uterotonic inhibitor pA2 potency

Synthetic Handling: Fmoc-SPPS Protection Strategy — O-Methyl vs. Unmodified Tyrosine

The O-methyl ether moiety in AC-D-Tyr(ME)-OH is intrinsically stable under standard Fmoc deprotection conditions (20% piperidine in DMF), eliminating the requirement for acid-labile side-chain protection that is mandatory for unmodified tyrosine residues .

Solid-phase peptide synthesis Fmoc strategy Amino acid protection

Conformational and Fluorescence Properties: Ac-D-Tyr(Me) Biexponential Decay vs. Monoexponential Decay of Unacetylated Analogs

Photophysical studies of β-tyrosine derivatives revealed that Ac-βTyr(Me) (the β-amino acid analog of AC-D-Tyr(ME)-OH) exhibits a unique biexponential fluorescence decay, in contrast to the monoexponential decay observed for all other β-tyrosine derivatives including unacetylated variants [1].

Conformational analysis Fluorescence spectroscopy β-Tyrosine derivative

D-Configuration Effect on Peptide Conformation and Enzymatic Stability: D-Tyr(Me) vs. L-Tyr(Me)

The D-configuration at the α-carbon of AC-D-Tyr(ME)-OH fundamentally alters the three-dimensional structure of peptides into which it is incorporated and confers resistance to proteolytic degradation by aminopeptidases, properties not shared by L-enantiomer counterparts .

D-amino acid Proteolytic stability Peptide conformation

AC-D-Tyr(ME)-OH Optimal Application Scenarios: Evidence-Based Procurement Use Cases


Oxytocin Antagonist Peptide Development Requiring High OT/V1a Selectivity

Research programs synthesizing oxytocin receptor antagonists where minimizing vasopressor off-target activity is critical. The D-Tyr(Me) moiety confers in vitro anti-OT/anti-V1a selectivity of 240—an 8-fold improvement over the clinically evaluated Atosiban (selectivity = 30) and 2.7-fold higher than D-Tyr(Et) analogs (selectivity = 88) [1]. In vivo selectivity of 95 surpasses L-Tyr (72), D-Trp (80), and D-Phe (88) variants [1].

Vasopressin V1a/V2 Receptor Tool Compound Synthesis

Synthesis of vasopressin analogs targeting uterine receptors where potent antagonism is required. The D-Tyr(Me)-containing analog [Mpr¹, D-Tyr(Me)², D-Har⁸]vasopressin achieves in vitro uterotonic inhibitory potency of pA₂ = 9.0 (≈ 1 nM Kd), exceeding D-Tyr(Et) analogs (pA₂ = 8.8) [2]. All D-configuration O-methyl and O-ethyl analogs maintain low pressor inhibitor activity, making them suitable for studies requiring separation of uterotonic and pressor effects [2].

Fmoc-SPPS Workflows Requiring Streamlined Tyrosine Incorporation

Solid-phase peptide synthesis programs where reducing orthogonal protection/deprotection steps improves throughput and minimizes acid-sensitive peptide degradation. AC-D-Tyr(ME)-OH's O-methyl group is stable to 20% piperidine/DMF deprotection, eliminating the tert-butyl protection required for unmodified tyrosine (Fmoc-D-Tyr(tBu)-OH) and removing one TFA-labile protecting group per tyrosine residue .

Peptidomimetic SAR Studies Investigating D-Amino Acid Substitution Effects

Structure-activity relationship investigations exploring how D-amino acid substitution at specific sequence positions alters receptor pharmacology, conformational dynamics, and metabolic stability. AC-D-Tyr(ME)-OH provides a defined D-configured tyrosine mimetic with blocked N-terminus and protected phenolic hydroxyl, enabling systematic evaluation of stereochemical effects on peptide activity without confounding variables from free amino or hydroxyl groups .

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